molecular formula C14H22N2O2S B7586409 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine

1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine

Cat. No. B7586409
M. Wt: 282.40 g/mol
InChI Key: CHRPGZZRILUVKC-UHFFFAOYSA-N
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Description

1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MeOPP has been shown to have an affinity for serotonin receptors, making it a promising candidate for the treatment of various neurological disorders. In

Scientific Research Applications

1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to have an affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes it a promising candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, modulating the activity of serotonin in the brain. It has also been shown to increase the release of dopamine and norepinephrine, further contributing to its potential therapeutic effects.
Biochemical and Physiological Effects
1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase neurogenesis in the hippocampus, improve cognitive function, and reduce anxiety-like behaviors in animal models. 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine also has a high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various neurological disorders.
However, there are also some limitations to using 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine in lab experiments. Its mechanism of action is not fully understood, and its effects may be influenced by factors such as dose and route of administration. Additionally, 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine has not been extensively studied in human subjects, and its safety profile is not well established.

Future Directions

There are several future directions for research on 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine. One area of interest is the development of more selective compounds that target specific serotonin receptors. This could lead to the development of more effective treatments for various neurological disorders.
Another area of interest is the study of 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine in human subjects. Clinical trials could provide valuable information on the safety and efficacy of 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine as a potential therapeutic agent.
Finally, there is also potential for the use of 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine in combination with other drugs or therapies. For example, 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine could be used in conjunction with cognitive behavioral therapy for the treatment of depression and anxiety.
Conclusion
In conclusion, 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its affinity for serotonin receptors makes it a promising candidate for the treatment of various neurological disorders. While there are still many unanswered questions about its mechanism of action and safety profile, 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine has the potential to be a valuable tool for the study and treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine involves the reaction of 3-methylphenethylamine with methanesulfonyl chloride to form 1-[1-(3-Methylphenyl)ethyl]-methanesulfonamide. This intermediate is then reacted with piperazine to obtain 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine. The synthesis of 1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine has been optimized by various researchers to improve the yield and purity of the compound.

properties

IUPAC Name

1-[1-(3-methylphenyl)ethyl]-4-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-12-5-4-6-14(11-12)13(2)15-7-9-16(10-8-15)19(3,17)18/h4-6,11,13H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRPGZZRILUVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine

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